molecular formula C10H14O5 B14728400 (1-(Ethoxycarbonyl)-2-oxocyclopentyl)acetic acid CAS No. 6342-78-5

(1-(Ethoxycarbonyl)-2-oxocyclopentyl)acetic acid

Cat. No.: B14728400
CAS No.: 6342-78-5
M. Wt: 214.21 g/mol
InChI Key: JJTRRJRRBRCVSC-UHFFFAOYSA-N
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Description

(1-(Ethoxycarbonyl)-2-oxocyclopentyl)acetic acid is an organic compound with a complex structure that includes a cyclopentane ring, an ethoxycarbonyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Ethoxycarbonyl)-2-oxocyclopentyl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of the ethoxycarbonyl group and the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as flow chemistry to enhance efficiency and scalability. The choice of raw materials, reaction conditions, and purification steps are carefully controlled to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1-(Ethoxycarbonyl)-2-oxocyclopentyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction pathway and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones, while reduction could yield alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(1-(Ethoxycarbonyl)-2-oxocyclopentyl)acetic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a biochemical probe or a precursor for biologically active compounds.

    Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development.

    Industry: It is used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-(Ethoxycarbonyl)-2-oxocyclopentyl)acetic acid involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity, molecular interactions, and effects on cellular pathways are essential to understand its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1-(Methoxycarbonyl)-2-oxocyclopentyl)acetic acid: Similar structure with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    (1-(Ethoxycarbonyl)-2-oxocyclohexyl)acetic acid: Similar structure with a cyclohexane ring instead of a cyclopentane ring.

    (1-(Ethoxycarbonyl)-2-oxocyclopentyl)propionic acid: Similar structure with a propionic acid moiety instead of an acetic acid moiety.

Uniqueness

(1-(Ethoxycarbonyl)-2-oxocyclopentyl)acetic acid is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of the ethoxycarbonyl group and the cyclopentane ring contributes to its stability and reactivity, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-(1-ethoxycarbonyl-2-oxocyclopentyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-2-15-9(14)10(6-8(12)13)5-3-4-7(10)11/h2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTRRJRRBRCVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286603
Record name NSC46647
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6342-78-5
Record name NSC46647
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC46647
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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